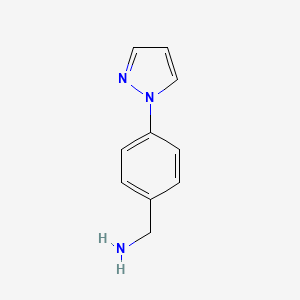

4-(1H-Pyrazol-1-yl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKMXPDYQVKSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380118 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-03-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRAZOL-1-YL-BENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characterization of 4-(1H-Pyrazol-1-yl)benzylamine

Abstract: This technical guide provides a comprehensive framework for the definitive structural characterization of 4-(1H-Pyrazol-1-yl)benzylamine, a key building block in contemporary drug discovery and materials science. We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting not just procedural steps but the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals who require robust, verifiable methods for compound identification and purity assessment. We offer detailed experimental protocols, expected data, and interpretative guidance grounded in established chemical principles.

Introduction: The Significance of this compound

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a valuable component in designing targeted therapeutics. This compound serves as a crucial intermediate, combining the pyrazole ring with a reactive benzylamine functional group, enabling its incorporation into larger, more complex molecules.

Given its role as a foundational precursor, unambiguous structural verification is paramount. Errors in the identity or purity of such a starting material can have cascading effects, compromising entire research and development pipelines. This guide establishes a self-validating workflow for ensuring the structural integrity of this compound using orthogonal analytical methods.

Synthetic Pathway Overview

While various synthetic routes exist, a common and efficient laboratory-scale synthesis involves a two-step process starting from 4-cyanobenzyl bromide. The first step is a nucleophilic substitution with pyrazole, followed by the reduction of the nitrile group to a primary amine. This pathway is often favored for its high yields and the commercial availability of the starting materials.

Figure 1: A common synthetic workflow for this compound.

Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Expertise & Rationale: Why NMR is the Gold Standard

NMR is unparalleled in its ability to provide a non-destructive, atom-by-atom map of a molecule's carbon-hydrogen framework. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling reveals direct bonding relationships (e.g., J-coupling), confirming the precise arrangement of atoms. This makes it the definitive technique for isomer differentiation and structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative and qualitative fingerprint of the molecule. The expected signals for this compound are summarized below. The choice of a deuterated solvent like DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, sometimes allowing for the observation of coupling to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5' (Pyrazole) | 8.2 - 8.5 | Doublet (d) | 1H | Deshielded due to proximity to two nitrogen atoms. |

| H-3' (Pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded, adjacent to one nitrogen. |

| H-2, H-6 (Benzene) | 7.6 - 7.8 | Doublet (d) | 2H | Aromatic protons ortho to the pyrazole substituent. |

| H-3, H-5 (Benzene) | 7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons ortho to the benzylamine group. |

| H-4' (Pyrazole) | 6.5 - 6.7 | Triplet (t) | 1H | Most shielded pyrazole proton, coupled to H-3' and H-5'. |

| -CH₂- (Methylene) | 3.8 - 4.0 | Singlet (s) | 2H | Benzylic protons adjacent to the amine group. |

| -NH₂ (Amine) | 1.8 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift can vary with concentration and solvent. |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument calibration. Coupling constants (J) for the aromatic and pyrazole protons are expected to be in the range of 2-3 Hz for the pyrazole ring and 7-9 Hz for the benzene ring.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton of the molecule. Given the molecule's symmetry, 8 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-5' (Pyrazole) | 139 - 142 | Most deshielded pyrazole carbon, adjacent to two nitrogens. |

| C-1 (Benzene) | 138 - 141 | Ipso-carbon attached to the pyrazole ring. |

| C-4 (Benzene) | 135 - 138 | Ipso-carbon attached to the methylene group. |

| C-3' (Pyrazole) | 128 - 131 | Pyrazole carbon adjacent to one nitrogen. |

| C-3, C-5 (Benzene) | 127 - 129 | Benzene carbons ortho to the methylene group. |

| C-2, C-6 (Benzene) | 118 - 121 | Benzene carbons ortho to the pyrazole ring. |

| C-4' (Pyrazole) | 107 - 110 | Most shielded pyrazole carbon. |

| -CH₂- (Methylene) | 45 - 48 | Aliphatic carbon of the benzylamine group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The use of a solvent with a known residual peak is crucial for accurate referencing.[1]

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup & Acquisition:

-

Acquire spectra on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[1]

-

Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Reference the ¹³C spectrum to the solvent's carbon signal (e.g., DMSO-d₆ at δ 39.52 ppm).

-

For ¹H NMR, a standard acquisition with 16-32 scans is typically sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[2]

-

Part 2: Characterization by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers vital structural information through the analysis of fragmentation patterns. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expertise & Rationale: Why MS is a Critical Orthogonal Technique

While NMR excels at defining connectivity, MS provides an unambiguous measure of the elemental composition (via high-resolution MS) and maps out the weakest bonds in the molecule through fragmentation. This data is orthogonal to NMR, meaning it provides independent confirmation of the structure. The molecular weight confirms the overall formula, while the fragmentation pattern acts as a structural fingerprint, corroborating the arrangement of functional groups proposed by NMR.

Molecular Ion and High-Resolution MS (HRMS)

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

-

Molecular Formula: C₁₀H₁₁N₃

-

Monoisotopic Mass: 173.0953 g/mol

-

Expected [M+H]⁺ (ESI-MS): m/z 174.1031

Observing this ion, particularly with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) within a narrow mass tolerance (e.g., < 5 ppm), provides strong evidence for the compound's elemental formula.[1]

Fragmentation Analysis: Deconstructing the Molecule

Tandem MS (MS/MS) experiments involve isolating the molecular ion (m/z 174.1) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragments reveal the molecule's underlying structure. The benzylic C-N bond is a likely point of initial cleavage.

Figure 2: Predicted ESI-MS/MS fragmentation pathway for this compound.

-

Key Fragmentation: The most characteristic fragmentation for a benzylamine is the alpha-cleavage, which involves the loss of the pyrazolyl-phenyl radical to form a stable aminomethyl cation, or more favorably, the loss of the amine group's elements. A dominant fragment is often the tropylium ion (m/z 91), formed by cleavage of the C-C bond between the methylene group and the phenyl ring, followed by rearrangement. An alternative major fragmentation is the loss of ammonia (NH₃), resulting in a fragment at m/z 156.1.[3]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation, enhancing signal in positive ion mode.[4]

-

-

Instrument Setup & Acquisition:

-

Infuse the sample into the ESI source at a low flow rate (e.g., 3-10 µL/min).[1]

-

Operate the mass spectrometer in positive ionization mode.

-

First, acquire a full scan MS¹ spectrum to identify the [M+H]⁺ ion at m/z 174.1.

-

Next, perform an MS/MS experiment by selecting the ion at m/z 174.1 as the precursor and applying collision energy to generate a fragment ion spectrum.

-

Summary of Characterization Data

The definitive identification of this compound is achieved when the data from both NMR and MS analyses are in full agreement.

| Technique | Observation | Confirmation |

| ¹H NMR | Correct number of signals, chemical shifts, multiplicities, and integrations. | Confirms the complete proton framework and connectivity. |

| ¹³C NMR | Correct number of signals and chemical shifts. | Confirms the carbon skeleton. |

| HRMS | Accurate mass measurement of [M+H]⁺ within 5 ppm of theoretical value. | Confirms the elemental formula (C₁₀H₁₁N₃). |

| MS/MS | Fragmentation pattern consistent with the proposed structure (e.g., fragments at m/z 156 and 91). | Corroborates the arrangement of functional groups. |

Conclusion

The structural characterization of a foundational molecule like this compound demands a rigorous and multi-faceted analytical approach. By synergistically applying NMR spectroscopy to map the atomic connectivity and mass spectrometry to confirm the elemental composition and fragmentation behavior, researchers can achieve an unambiguous and trustworthy identification. The protocols and expected data outlined in this guide provide a robust framework for scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of their materials, thereby upholding the principles of scientific validity and reproducibility.

References

- 1. researchgate.net [researchgate.net]

- 2. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-Pyrazol-1-yl)benzylamine: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)benzylamine, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, established synthetic routes, and standard protocols for its characterization, offering insights grounded in practical application for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a bifunctional molecule incorporating a pyrazole ring and a benzylamine moiety. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved pharmaceuticals.[1] Its metabolic stability and versatile substitution patterns make it an attractive core for designing novel therapeutic agents.[1] The benzylamine portion, in turn, provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, enabling the construction of diverse chemical libraries for screening.

The strategic combination of these two pharmacologically relevant motifs in this compound makes it a compound of high interest for the development of new kinase inhibitors, anticancer agents, and treatments for inflammatory conditions.[2][3][4][5] This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, storage, and application in experimental settings. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃ | [6][7][8] |

| Molecular Weight | 173.21 g/mol | [7][8][9] |

| Appearance | Off-white to yellow or colorless solid | [6][7][8] |

| Melting Point | 94-95 °C | [7][8] |

| Boiling Point (Predicted) | 307.1 ± 25.0 °C | [7][8] |

| Solubility | Sparingly soluble in water | [6] |

| pKa (Predicted) | 8.89 ± 0.10 | [7][8] |

| CAS Number | 368870-03-5 | [6] |

These properties indicate that this compound is a stable, crystalline solid at room temperature. Its limited aqueous solubility is a typical characteristic of aromatic compounds of this size and should be taken into account when designing aqueous-based assays or formulations. For solubilization, organic solvents such as methanol, ethanol, or dichloromethane are generally effective. The predicted pKa suggests that the benzylamine moiety will be protonated at physiological pH, a factor that can influence its biological activity and pharmacokinetic profile.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reduction of 4-(1H-pyrazol-1-yl)benzonitrile. This established protocol offers a reliable and high-yielding route to the desired product.

Synthetic Protocol: Reduction of 4-(1H-Pyrazol-1-yl)benzonitrile

This procedure involves the reduction of the nitrile functional group to a primary amine using a suitable reducing agent, such as a borane-tetrahydrofuran complex.

Step-by-Step Methodology: [7][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: To this solution, add a 1M solution of borane-tetrahydrofuran complex in THF (approximately 10-11 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and carefully add methanol to quench the excess borane.

-

Concentration: Remove the solvents under reduced pressure.

-

Hydrolysis: To the residue, add 6N hydrochloric acid and heat to reflux for 3 hours to hydrolyze the borane-amine complex.

-

Work-up: Concentrate the solution under reduced pressure and add a small amount of water. Cool the mixture in an ice bath and adjust the pH to 11 using a 30% aqueous sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent system such as chloroform:methanol:28% ammonia (90:10:1, v/v/v) to yield this compound as a light yellow solid.[7][10]

Causality Behind Experimental Choices:

-

Borane-THF Complex: This is a powerful and selective reducing agent for nitriles that does not typically affect the aromatic pyrazole ring.

-

Anhydrous Conditions: The use of anhydrous THF is crucial as borane reacts with water.

-

Acidic Work-up: The addition of hydrochloric acid is necessary to hydrolyze the intermediate borane-amine complex and liberate the free amine.

-

Basic Extraction: Adjusting the pH to 11 deprotonates the ammonium salt, making the free amine soluble in the organic extraction solvent.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the primary amine.

-

Pyrazole Ring: The pyrazole ring is relatively stable and generally unreactive under standard conditions. However, the nitrogen atoms can act as ligands for metal coordination.

-

Benzylamine Moiety: The primary amine is nucleophilic and will readily undergo reactions typical of amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[11]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation.

-

This dual reactivity allows for the facile introduction of a wide range of substituents, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries.

Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons of the benzene and pyrazole rings, as well as a singlet for the benzylic CH₂ group.[7][10]

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy:

-

Identifies the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the primary amine and C=N and C=C stretching vibrations for the aromatic rings.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the purity of the compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and characterization workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and reactive handles make it an ideal starting point for the creation of diverse molecular libraries. This guide has provided a comprehensive overview of its key physical and chemical properties, a detailed synthetic protocol, and a robust workflow for its characterization. By leveraging this information, researchers can confidently and effectively incorporate this compound into their research programs, paving the way for new scientific discoveries.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | 1153115-77-5 | Benchchem [benchchem.com]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(1H-吡唑基)苄胺 | 368870-03-5 [m.chemicalbook.com]

- 8. This compound | 368870-03-5 [amp.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 368870-03-5 [chemicalbook.com]

- 11. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Spectral Analysis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 368870-03-5)

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of (4-(1H-Pyrazol-1-yl)phenyl)methanamine, a versatile building block in medicinal chemistry and materials science, identified by CAS number 368870-03-5. This document details a field-proven synthetic protocol, offers an in-depth analysis of its spectral data for identity and purity confirmation, and discusses the scientific rationale behind the methodological choices. The guide is intended to equip researchers with the practical and theoretical knowledge required for the successful preparation and validation of this compound.

Introduction and Significance

(4-(1H-Pyrazol-1-yl)phenyl)methanamine is a primary amine featuring a phenyl ring substituted with a pyrazole moiety.[1][2][3] Its structure is of significant interest to the drug development community due to the prevalence of pyrazole and benzylamine scaffolds in pharmacologically active molecules. The pyrazole ring is a well-established bioisostere for various functional groups, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and steric properties. The benzylamine component provides a key reactive handle for further molecular elaboration, making it a valuable intermediate for constructing complex molecular architectures in discovery programs.

Table 1: Physicochemical Properties of CAS 368870-03-5 [1][2][3]

| Property | Value |

| IUPAC Name | (4-(1H-pyrazol-1-yl)phenyl)methanamine |

| Synonyms | 4-(1H-Pyrazol-1-yl)benzylamine, 1-(4-Aminomethylphenyl)pyrazole |

| CAS Number | 368870-03-5 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Melting Point | 168-169 °C |

| Boiling Point | 307.1 °C at 760 mmHg |

| Density (Theoretical) | 1.16 g/cm³ |

Recommended Synthetic Protocol

The most direct and reliable synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine involves the chemical reduction of the corresponding benzonitrile precursor, 4-(1H-pyrazol-1-yl)benzonitrile. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.

Mechanism and Rationale

The core of this synthesis is the reduction of a nitrile (-C≡N) to a primary amine (-CH₂NH₂). The chosen reagent, Borane-Tetrahydrofuran complex (BH₃-THF), is a highly effective and selective reducing agent for this transformation. Unlike more powerful hydride reagents like lithium aluminum hydride (LAH), BH₃-THF offers a safer operational profile and typically results in cleaner reactions with easier workups. The reaction proceeds via the formation of a stable borane-nitrile adduct, which is subsequently reduced by excess borane. The mechanism involves the stepwise addition of hydride equivalents across the carbon-nitrogen triple bond. A subsequent acidic workup is crucial to hydrolyze the resulting amine-borane complexes, liberating the desired primary amine.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of CAS 368870-03-5.

Step-by-Step Laboratory Procedure

This protocol is based on established procedures for the reduction of aryl nitriles.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-pyrazol-1-yl)benzonitrile (1.46 g, 8.63 mmol).

-

Addition of Reducing Agent: To the starting material, add a 1 M solution of borane-tetrahydrofuran complex in THF (93 mL, 93 mmol). The large excess of the reducing agent ensures the complete conversion of the nitrile.

-

Reaction: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Quenching: After completion, cool the reaction mixture and carefully add methanol (14 mL) to quench the excess borane-THF complex. This step will result in vigorous hydrogen gas evolution and should be performed in a well-ventilated fume hood.

-

Hydrolysis and Workup: Concentrate the quenched reaction mixture under reduced pressure. To the resulting residue, add 6N hydrochloric acid (265 mL) and heat to reflux for 3 hours to ensure complete hydrolysis of the amine-borane complex.

-

Basification and Extraction: Cool the acidic solution in an ice bath and adjust the pH to approximately 11 by the slow addition of a 30% aqueous sodium hydroxide solution. Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography using an eluent system of chloroform:methanol:28% ammonia (90:10:1, v/v/v).[4] Collect the fractions containing the desired product and concentrate under reduced pressure to afford (4-(1H-Pyrazol-1-yl)phenyl)methanamine as a light yellow solid (1.24 g, 83% yield).[4][5]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structural identity and assessing the purity of the synthesized compound. The data presented below is consistent with the structure of (4-(1H-Pyrazol-1-yl)phenyl)methanamine.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the target compound.

Table 2: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| Chemical Ionization (CI) | 174 | [M+H]⁺, Protonated Molecule |

Source: ChemicalBook[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the primary method for structural elucidation. The spectrum provides characteristic signals for the pyrazole and phenyl rings, as well as the benzylic amine protons.

Table 3: ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.91 | dd | 2.5, 0.5 | 1H | Pyrazole CH |

| 7.72 | d | 1.6 | 1H | Pyrazole CH |

| 7.69-7.63 | m | - | 2H | Phenyl CH (ortho to pyrazole) |

| 7.44-7.37 | m | - | 2H | Phenyl CH (ortho to CH₂NH₂) |

| 6.46 | dd | 2.5, 1.6 | 1H | Pyrazole CH |

| 3.91 | s | - | 2H | Benzylic CH₂ NH₂ |

Solvent: CDCl₃. Source: Ambeed, ChemicalBook[4][5]

Expert Analysis of the ¹H-NMR Spectrum:

-

The three distinct signals in the aromatic region between 6.46 and 7.91 ppm with integrations of 1H each are characteristic of the three protons on the pyrazole ring.

-

The two multiplets integrating to 2H each are indicative of the A₂B₂ spin system of the para-substituted benzene ring.

-

The singlet at 3.91 ppm integrating to 2H is the key signature of the benzylic methylene protons (CH₂), confirming the successful reduction of the nitrile group. The amine protons (-NH₂) are often broad and may not be distinctly visible or could be exchanged with trace water in the solvent.

Conclusion

This guide has outlined a robust and reproducible synthetic route for obtaining (4-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 368870-03-5) via the reduction of its benzonitrile precursor. The detailed step-by-step protocol, coupled with a thorough analysis of the confirmatory spectral data, provides researchers with a self-validating system for producing and verifying this important chemical intermediate. Adherence to this protocol will enable the reliable synthesis of high-purity material suitable for applications in pharmaceutical research and beyond.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. americanelements.com [americanelements.com]

- 3. 368870-03-5 | (4-(1H-Pyrazol-1-yl)phenyl)methanamine - AiFChem [aifchem.com]

- 4. This compound | 368870-03-5 [chemicalbook.com]

- 5. 368870-03-5 | (4-(1H-Pyrazol-1-yl)phenyl)methanamine | Aryls | Ambeed.com [ambeed.com]

exploring the reactivity of the amine group in 4-(1H-Pyrazol-1-yl)benzylamine

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(1H-Pyrazol-1-yl)benzylamine

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the primary amine group in this compound. As a key building block in medicinal chemistry and materials science, understanding the synthetic transformations of this amine is paramount for the development of novel molecular entities. This document moves beyond simple reaction lists to provide in-depth mechanistic insights, field-proven experimental protocols, and expert analysis on experimental choices and potential challenges. We will dissect core reactions including N-acylation, N-sulfonylation, reductive amination, and multicomponent reactions, offering researchers, scientists, and drug development professionals a robust framework for leveraging this versatile amine in their synthetic endeavors.

Introduction: The Structural and Electronic Profile of this compound

This compound is a bifunctional organic molecule featuring a primary benzylic amine and a pyrazole-substituted aromatic ring.[1] The primary amine serves as a potent nucleophile and a key handle for molecular elaboration, while the pyrazolylphenyl moiety imparts specific electronic properties and potential coordination sites, making it a valuable scaffold in drug discovery.

The reactivity of the -CH₂NH₂ group is modulated by the electronic character of the 4-(1H-pyrazol-1-yl)phenyl substituent. The pyrazole ring, connected via its N1 position, generally acts as an electron-withdrawing group. This effect slightly reduces the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. This nuanced electronic profile is a critical consideration for reaction kinetics and catalyst selection, demanding carefully optimized protocols to achieve high-yield transformations.

N-Acylation: Robust Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions in organic synthesis.[2] The reaction of this compound with carboxylic acids or their derivatives provides a reliable route to a diverse range of N-benzyl amides, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must be "activated" to enhance the electrophilicity of its carbonyl carbon. This is typically achieved either by converting the acid to a highly reactive acyl halide or by using in situ coupling reagents.

Data Presentation: Comparison of Common Amide Coupling Reagents

| Coupling Reagent Class | Example(s) | Activation Mechanism | Key Advantages | Considerations |

| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Forms highly electrophilic acyl halide | High reactivity, inexpensive | Generates HCl (requires base), moisture sensitive |

| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate | Mild conditions, good for sensitive substrates | DCC can form insoluble urea byproduct |

| Uronium/Aminium Salts | HBTU, HATU | Forms an activated ester | High efficiency, low racemization | Higher cost, can be moisture sensitive |

Experimental Protocol: Amide Coupling via the Schotten-Baumann Reaction

This protocol utilizes an acyl chloride, a classic and robust method for amine acylation.[4][5]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (DIEA, 1.5 eq.) or pyridine, to the solution.[4] The base is critical for neutralizing the HCl byproduct generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization: General Workflow for N-Acylation

Caption: Workflow for N-Acylation via Schotten-Baumann.

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with sulfonyl chlorides provides access to sulfonamides, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[6]

Mechanistic Rationale and the Di-Sulfonylation Challenge

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A significant challenge with primary amines is the potential for a second reaction to occur, leading to a di-sulfonylated byproduct.[7][8] This happens because the initially formed mono-sulfonamide still has an acidic N-H proton. In the presence of excess base, this proton can be removed, generating a sulfonamide anion that can react with a second molecule of sulfonyl chloride.

Visualization: Competing Pathways in Sulfonylation

Caption: Competing pathways for mono- vs. di-sulfonylation.

Expert Protocol: Suppressing Di-Sulfonylation

This protocol is optimized to favor the formation of the desired mono-sulfonamide.[7]

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 eq.). Dissolve it in a suitable anhydrous aprotic solvent (e.g., DCM, THF).

-

Base Addition: Add the base (e.g., pyridine, 1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Lower temperatures disfavor the second sulfonylation step.

-

Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[7] Slow addition keeps the concentration of sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]

-

Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 1-2 hours after addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product via column chromatography or recrystallization.

N-Alkylation via Reductive Amination

While direct alkylation with alkyl halides is possible, it often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and more controlled method for synthesizing secondary and tertiary amines.[9][10]

Mechanistic Rationale

Reductive amination is a one-pot, two-step process.[9][10] First, the amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, a selective reducing agent, already present in the mixture, reduces the imine to the corresponding amine.[9] The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a common and mild reducing agent for this transformation.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous aprotic solvent like dichloroethane (DCE) or DCM.

-

Imine Formation: Add a small amount of acetic acid (catalytic) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualization: Mechanism of Reductive Amination

Caption: The two-stage process of reductive amination.

Diazotization: A Note on Applicability

Diazotization is the conversion of a primary amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[11][][13] This reaction is a cornerstone of aromatic chemistry, particularly for primary anilines, where the resulting aryl diazonium salt is stabilized by resonance with the aromatic ring and serves as a versatile intermediate.[14][15]

However, it is critical to recognize that this compound is a primary benzylic amine , not an aromatic amine. Aliphatic diazonium salts are notoriously unstable and rapidly decompose, losing N₂ gas to form a highly reactive carbocation.[15] This carbocation can then undergo a variety of non-selective subsequent reactions (substitution, elimination, rearrangement), leading to a complex mixture of products. Therefore, diazotization is not a synthetically useful transformation for this compound and is generally avoided.

Advanced Synthetic Applications: Multicomponent and Cyclization Reactions

The nucleophilicity of the amine group allows its participation in more complex, diversity-oriented reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides.[16][17] This reaction is prized for its high atom economy and ability to create complex, peptide-like structures from simple starting materials.[17][18] this compound is an excellent amine component for this transformation.

Experimental Protocol: Ugi Reaction

-

Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in methanol. Stir for 30 minutes to pre-form the imine.

-

Component Addition: Add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often monitored by the disappearance of the characteristic isocyanide odor.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

The Pictet-Spengler Reaction: A Pathway to Fused Heterocycles

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[19][20][21] While this compound itself is not a direct substrate, its core structure can be incorporated into precursors for this powerful transformation. For example, a synthetic route that produces 4-(1H-Pyrazol-1-yl)phenethylamine would create an ideal substrate for the Pictet-Spengler reaction, enabling the synthesis of novel, complex heterocyclic systems relevant to alkaloid chemistry.[19]

Conclusion

The primary amine of this compound is a versatile and reactive functional group, enabling a wide array of synthetic transformations. Its reactivity as a nucleophile is readily harnessed in fundamental reactions like N-acylation and N-sulfonylation, provided that reaction conditions are carefully controlled to mitigate common side reactions such as di-sulfonylation. For N-alkylation, reductive amination offers a superior, controlled alternative to direct alkylation. Furthermore, its participation in powerful multicomponent reactions like the Ugi synthesis highlights its utility in diversity-oriented synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable building block in the pursuit of novel chemical entities.

References

- 1. PubChemLite - 4-pyrazol-1-yl-benzylamine (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. youtube.com [youtube.com]

- 6. cbijournal.com [cbijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. byjus.com [byjus.com]

- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 14. researchgate.net [researchgate.net]

- 15. Diazotisation [organic-chemistry.org]

- 16. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 17. benchchem.com [benchchem.com]

- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(1H-Pyrazol-1-yl)benzylamine in Common Organic Solvents

Introduction

4-(1H-Pyrazol-1-yl)benzylamine is a versatile bifunctional molecule incorporating both a nucleophilic primary amine and a pyrazole ring, a common motif in pharmacologically active compounds. Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in common organic solvents, designed for researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule is not extensively published, this guide will equip the user with the foundational knowledge and detailed methodologies to determine its solubility profile for any given application.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct structural features that govern its interactions with various solvents:

-

Aromatic Systems: The presence of both a phenyl and a pyrazole ring suggests the potential for π-π stacking interactions, which can influence crystal lattice energy and solubility in aromatic solvents.

-

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This duality is a key determinant of its solubility in protic solvents.

-

Polarity: The molecule exhibits a moderate degree of polarity due to the presence of nitrogen atoms and the amine group, suggesting a preference for polar solvents over nonpolar ones.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Melting Point | 94-95°C | [2] |

| Appearance | Off-white to yellow solid | [2] |

| pKa (predicted) | 8.89 ± 0.10 | [2] |

The relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool for solubility. The solubility of this compound can be anticipated across different solvent classes based on intermolecular forces:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the amine and pyrazole moieties. While sparingly soluble in water[1], its solubility is expected to be higher in alcohols due to the organic character of the benzyl and pyrazolyl groups.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran, dichloromethane): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Dichloromethane and chloroform have been noted as effective solvents during the synthesis and purification of this compound, indicating good solubility.[2]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. However, the aromatic rings may provide some affinity for toluene over aliphatic hydrocarbons like hexane.

The following diagram illustrates the key molecular interactions influencing solubility:

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

Given the lack of comprehensive published data, experimental determination is crucial. The following protocol outlines a standard method for assessing the solubility of this compound.

Safety Precautions

-

Hazard Profile: this compound is corrosive and can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the organic solvents.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.

Materials

-

This compound

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate

-

Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, toluene, hexane)

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Protocol: Equilibrium Solubility Method

This method determines the concentration of a saturated solution at a specific temperature.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath (e.g., 25°C). Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifugation can be employed.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a micropipette. Dilute the sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated analytical technique, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

The following flowchart outlines the experimental workflow:

Caption: Workflow for equilibrium solubility determination.

Predicted and Known Solubility Profile

While quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on its chemical nature and information gleaned from its synthesis.

| Solvent Class | Solvent | Predicted Solubility | Rationale/Evidence |

| Polar Protic | Water | Sparingly Soluble | Stated in literature.[1] High crystal lattice energy and significant nonpolar surface area limit aqueous solubility. |

| Methanol | Soluble | Can act as both H-bond donor and acceptor. Mentioned as a solvent in the purification process.[2] | |

| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |

| Polar Aprotic | Dichloromethane | Soluble | Used for extraction during synthesis, indicating good solubility.[2] |

| Chloroform | Soluble | Used as an eluent in column chromatography.[2] | |

| Acetone | Likely Soluble | Good general solvent for polar organic molecules. | |

| Ethyl Acetate | Moderately Soluble | Lower polarity than acetone may limit solubility. | |

| Tetrahydrofuran | Soluble | A common solvent for organic reactions, used in the synthesis of the precursor.[2] | |

| Nonpolar | Toluene | Slightly Soluble | Aromatic character may provide some interaction with the phenyl and pyrazole rings. |

| Hexane | Insoluble to Very Slightly Soluble | Lack of polarity makes it a poor solvent for this molecule. |

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. This guide has provided a detailed overview of the structural factors influencing its solubility, a theoretical framework for predicting its behavior in various organic solvents, and a robust experimental protocol for its quantitative determination. While published data is limited, the provided information on its known behavior in solvents like dichloromethane, chloroform, and methanol, combined with theoretical principles, offers a strong foundation for scientists working with this compound. The presented methodologies will enable researchers to generate the specific and reliable solubility data required for their experimental and process development needs.

References

The Pyrazole Nucleus: A Privileged Scaffold for Diverse Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1][2][3][4] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," a molecular framework that can be readily adapted to interact with a wide array of biological targets.[3][4] The metabolic stability of pyrazole derivatives is a key factor contributing to their increased presence in newly approved drugs.[2] This guide will provide a comprehensive exploration of the key biological targets for pyrazole-containing compounds, delving into their mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the experimental methodologies crucial for their evaluation.

The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs spanning a wide range of therapeutic areas.[3][5] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, the anti-obesity agent rimonabant (though later withdrawn), and a growing number of kinase inhibitors for cancer therapy.[3][4] The number of drugs containing a pyrazole moiety has seen a significant increase in the last decade, with many compounds in clinical and preclinical development for various diseases.[1][2]

This guide is structured to provide researchers and drug development professionals with a deep, actionable understanding of the potential of pyrazole-based compounds. We will explore the major classes of biological targets, dissect the molecular interactions that drive therapeutic effects, and provide detailed protocols for key experimental assays.

I. Targeting Enzymes: A Cornerstone of Pyrazole-Based Therapeutics

Enzymes represent one of the most successfully targeted protein classes for pyrazole-containing compounds. The pyrazole scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, makes it an ideal building block for potent and selective enzyme inhibitors.

A. Cyclooxygenase (COX) Isoforms: The Anti-inflammatory Action of Celecoxib

The selective inhibition of cyclooxygenase-2 (COX-2) is a landmark achievement in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[6] Celecoxib (Celebrex®), a diaryl-substituted pyrazole, stands as a prime example of a successful COX-2 inhibitor.[7]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[7][8] This selectivity is attributed to the sulfonamide side chain of celecoxib, which interacts with a hydrophilic region near the active site of COX-2, a feature not present in the COX-1 isoform.[8][9] By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[7][8][10]

Signaling Pathway:

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

B. Phosphodiesterase Type 5 (PDE5): The Vasodilatory Effects of Sildenafil

Sildenafil (Viagra®), a pyrazolo[4,3-d]pyrimidin-7-one derivative, revolutionized the treatment of erectile dysfunction.[2] Its mechanism of action centers on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating blood flow.

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[11][12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[13][14] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[13][15] PDE5 is the enzyme responsible for the degradation of cGMP.[11][12] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[13][14]

Signaling Pathway:

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting erection.

C. Other Notable Enzyme Targets

The versatility of the pyrazole scaffold extends to a multitude of other enzyme targets.

-

Carbonic Anhydrase: Pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in various physiological processes.[16]

-

Lipoxygenase (LOX): Certain pyrazole derivatives have demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[17]

-

Topoisomerase II: Novel pyrazole derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, suggesting their potential as antibacterial agents.[18]

-

Urease and Cholinesterases: Some pyrazole-based compounds have shown selective inhibitory activity against urease and butyrylcholinesterase.[19]

II. Targeting Protein Kinases: A Revolution in Cancer Therapy

The development of small molecule protein kinase inhibitors (PKIs) has transformed the landscape of oncology, and the pyrazole ring is a prominent scaffold in many of these targeted therapies.[20][21] The altered activation or overexpression of protein kinases is a major driver of cancer, making their inhibition a key therapeutic strategy.[20]

Key Pyrazole-Containing Kinase Inhibitors:

| Drug Name | Target Kinase(s) | Therapeutic Indication |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer (NSCLC) |

| Encorafenib | BRAF V600E | Melanoma |

| Erdafitinib | FGFR | Urothelial Carcinoma |

| Pralsetinib | RET | NSCLC, Thyroid Cancer |

Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific interactions between the pyrazole moiety and the amino acid residues in the kinase domain contribute to their potency and selectivity. For instance, Ruxolitinib is a selective JAK1 and JAK2 inhibitor that binds to the active "DFGin" conformation of the kinase.[20]

Illustrative Signaling Pathway (BRAF Inhibition):

Caption: Encorafenib inhibits the mutated BRAF kinase in melanoma.

III. Targeting G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes

G-protein coupled receptors (GPCRs) constitute the largest family of transmembrane receptors and are the targets for a significant portion of approved drugs.[22][23] Pyrazole-containing compounds have been developed to modulate GPCR activity, most notably as antagonists or inverse agonists.

A. Cannabinoid Receptor 1 (CB1): The Case of Rimonabant

Rimonabant was developed as a selective CB1 receptor antagonist or inverse agonist for the treatment of obesity.[24][25][26] Although it was withdrawn from the market due to psychiatric side effects, its mechanism of action provides valuable insights into targeting the endocannabinoid system.[24][27]

Mechanism of Action: Rimonabant binds to and blocks CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[24][25] By inhibiting these receptors, it disrupts the signaling pathways that promote appetite and fat accumulation.[24] Blockade of CB1 receptors leads to a decrease in appetite and has direct effects on adipose tissue and the liver, improving glucose and lipid metabolism.[25]

Signaling Pathway:

Caption: Rimonabant blocks CB1 receptors, reducing appetite and fat storage.

IV. Experimental Protocols for Target Validation and Compound Characterization

Rigorous experimental validation is paramount in drug discovery. The following are representative protocols for assessing the interaction of pyrazole-containing compounds with their biological targets.

A. Kinase Inhibition Assay (Example: BRAF V600E)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-containing compound against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (substrate)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (pyrazole derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant BRAF V600E enzyme, and the MEK1 substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

B. GPCR Binding Assay (Example: CB1 Receptor)

Objective: To determine the binding affinity (Ki) of a pyrazole-containing compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radioligand (e.g., [3H]CP-55,940)

-

Binding buffer

-

Test compound (pyrazole derivative)

-

Non-specific binding control (e.g., a high concentration of a known CB1 ligand)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the CB1 receptor-expressing membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

V. Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of a diverse range of biological targets.[3][4][28] From enzymes and protein kinases to GPCRs, pyrazole-containing compounds have led to the development of important therapeutics for a myriad of diseases.[1][2][21]

The future of pyrazole-based drug discovery remains bright. Ongoing research continues to explore novel pyrazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The application of advanced synthetic methodologies, computational modeling, and sophisticated biological screening techniques will undoubtedly lead to the identification of new pyrazole-containing drug candidates targeting both established and novel biological pathways.[29] As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a rich source of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 11. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 13. Sildenafil - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. About sildenafil (Viagra) - NHS [nhs.uk]

- 16. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. azolifesciences.com [azolifesciences.com]

- 24. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 25. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. jchr.org [jchr.org]

- 29. researchgate.net [researchgate.net]

A Researcher's Guide to Preliminary Cytotoxicity Screening of Novel Pyrazole Derivatives

Foreword: The Rationale Behind This Guide

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in FDA-approved drugs and promising clinical candidates for cancer therapy.[1][2] These five-membered heterocyclic compounds, with their unique electronic and structural properties, have demonstrated a remarkable ability to interact with a diverse array of biological targets implicated in oncogenesis.[1][3] From the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR) to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis), the therapeutic potential of novel pyrazole derivatives is vast and compelling.[1][2][4]

However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous one, demanding a systematic and scientifically sound evaluation of its biological activity. The foundational step in this journey is the preliminary cytotoxicity screening—a series of in vitro assays designed to assess a compound's ability to inhibit cancer cell growth or induce cell death. This is not merely a procedural step; it is a critical go/no-go decision point in the drug discovery pipeline.[5]

This technical guide is crafted not as a rigid, prescriptive manual but as a dynamic framework for researchers, scientists, and drug development professionals. It is born from field-proven insights and a deep understanding of the causality behind experimental choices. My goal as a Senior Application Scientist is to empower you with not just the "how" but the "why"—to create a self-validating system of protocols and data interpretation that ensures the scientific integrity of your findings. We will delve into the core assays, the logic of cell line selection, the nuances of data interpretation, and the mechanistic questions that drive the next phase of your research.

I. The Strategic Foundation: Designing a Robust Cytotoxicity Screen

The initial screening of a novel pyrazole derivative is a process of strategic inquiry. We are not just asking, "Is this compound toxic to cancer cells?" but rather, "To which cancer cells is it toxic, at what concentrations, and by what potential mechanisms?" A well-designed screen is therefore multi-faceted, incorporating a diverse panel of cancer cell lines and multiple, mechanistically distinct assays.

A. The Cornerstone of Screening: Cell Line Selection

The choice of cancer cell lines is paramount and should be driven by the scientific question at hand. A common approach, exemplified by the National Cancer Institute's NCI-60 panel, is to use a diverse set of cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) to identify broad-spectrum activity or tissue-specific sensitivities.[6]

Key Considerations for Cell Line Selection:

-

Tissue of Origin: Does the pyrazole derivative have a hypothesized target that is overexpressed in a particular cancer type? For instance, if targeting EGFR, cell lines like A549 (lung carcinoma) or MDA-MB-468 (triple-negative breast cancer) might be prioritized.[1][3]

-

Genetic Background: Cell lines possess unique genetic and phenotypic characteristics that dictate their response to drugs.[7] For example, the status of tumor suppressor genes like TP53 or oncogenes like KRAS can profoundly influence sensitivity to a given compound. Publicly available databases can be invaluable for selecting cell lines with specific genetic profiles.[8]

-

Inclusion of a "Normal" Cell Line: To assess preliminary selectivity, it is crucial to include a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells, or a normal fibroblast line) in your screening panel. This allows for the calculation of a Selectivity Index (SI), a critical parameter for gauging a compound's therapeutic window.[9]

A representative starting panel for a broad-based preliminary screen might include:

-

MCF-7: Luminal A breast cancer, estrogen receptor-positive.

-

A549: Non-small cell lung cancer.

-

HCT116: Colorectal carcinoma.

-

HeLa: Cervical cancer.

-

HepG2: Hepatocellular carcinoma.

-

HEK293: Normal human embryonic kidney cells (for selectivity).

B. The Workflow of a Preliminary Cytotoxicity Screen

The overall process can be visualized as a logical progression from cell culture to data analysis and interpretation. This workflow ensures that each step builds upon the last, creating a coherent and reproducible experimental design.

Caption: General workflow for in vitro cytotoxicity screening.

II. Core Methodologies: Quantifying Cytotoxicity

To ensure the trustworthiness of our screening data, we employ assays that measure different aspects of cell health. The two most fundamental and complementary assays for a preliminary screen are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as a cornerstone for evaluating cell viability and proliferation. Its principle is elegant in its simplicity: metabolically active cells, primarily through the action of mitochondrial dehydrogenases, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[10]

-

Cell Seeding:

-

Harvest cells from exponential phase culture using standard trypsinization methods.

-

Perform a cell count and calculate the required cell suspension volume.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Causality Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended for each cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of your novel pyrazole derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-